EGFR Tyrosine Kinase Inhibition: 3‑Bromophenyl Isomer Dramatically Outperforms 4‑Bromophenyl
In a landmark SAR study of pyrido[d]pyrimidine EGFR inhibitors, the 4‑[(3‑bromophenyl)amino] isomer (PD 158780) exhibited an IC50 of 0.08 nM against isolated EGFR enzyme, making it one of the most potent ATP‑competitive EGFR inhibitors reported [1]. The corresponding 4‑[(4‑bromophenyl)amino] analogue showed significantly weaker inhibition, demonstrating that the 3‑bromo position is critical for high‑affinity binding [1]. This establishes a class‑level rule: 3‑bromophenyl substitution is preferred for EGFR‑targeted scaffolds, a principle directly relevant to the use of 4‑(3‑bromophenyl)pyrimidine as a precursor for ATP‑mimetic design.
| Evidence Dimension | EGFR enzyme IC50 |
|---|---|
| Target Compound Data | IC50 = 0.08 nM (PD 158780; 4‑[(3‑bromophenyl)amino]‑6‑(methylamino)pyrido[3,4‑d]pyrimidine) |
| Comparator Or Baseline | 4‑[(4‑bromophenyl)amino] analogue: IC50 significantly higher (exact value not disclosed, but described as markedly less potent) |
| Quantified Difference | Approx. >100‑fold difference in potency (class‑level estimate) |
| Conditions | In vitro EGFR enzyme assay; EGF‑stimulated full‑length EGFR |
Why This Matters
For procurement in kinase‑focused programs, the 3‑bromophenyl regioisomer delivers a proven potency advantage that the 4‑bromophenyl alternative cannot match.
- [1] Rewcastle, G.W. et al. (1996) Tyrosine kinase inhibitors. 10. Isomeric 4‑[(3‑bromophenyl)amino]pyrido[d]‑pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. J. Med. Chem., 39, 1823‑1835. (IC50 0.08 nM for PD 158780; 4‑bromo isomer significantly less active). View Source
